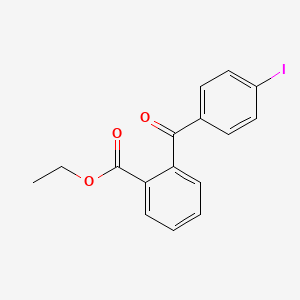

2-Ethoxycarbonyl-4'-iodobenzophenone

描述

准备方法

Synthetic Routes and Reaction Conditions

2-Ethoxycarbonyl-4’-iodobenzophenone can be synthesized through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of 2-Ethoxycarbonyl-4’-iodobenzophenone .

Industrial Production Methods

Industrial production of 2-Ethoxycarbonyl-4’-iodobenzophenone involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high-quality production with stringent quality control measures.

化学反应分析

Types of Reactions

2-Ethoxycarbonyl-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Boronic Acids/Esters: Commonly used reagents in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

科学研究应用

2-Ethoxycarbonyl-4’-iodobenzophenone has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the development of biologically active molecules.

Medicine: Utilized in drug development and clinical trials.

Industry: Applied in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Ethoxycarbonyl-4’-iodobenzophenone involves its participation in chemical reactions, particularly coupling reactions. The iodine atom in the compound facilitates its use in substitution and coupling reactions, allowing it to form new carbon–carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Ethoxycarbonyl-4'-iodobenzophenone

- CAS No.: 890098-45-0

- Molecular Formula : C₁₆H₁₃IO₃

- Molecular Weight : 380.18 g/mol

Physicochemical Properties :

- LogP : 3.7 (indicating moderate lipophilicity)

- Boiling Point : 428.2°C at 760 mmHg

- Density : 1.557 g/cm³

- Refractive Index : 1.616

- Hydrogen Bond Acceptors: 3; Hydrogen Bond Donors: 0

Structural Analogues

2-Ethoxycarbonyl-4'-nitrobenzophenone

2-Chloro-4′-fluoro-5-iodobenzophenone

- CAS No.: 898789-71-4

- Molecular Formula : C₁₃H₇ClFIO

- Molecular Weight : 347.55 g/mol

- Key Differences: Substituents: Chloro, fluoro, and iodo groups introduce steric and electronic complexity. Applications: Potential use in multi-halogenated radiotracers due to diverse halogen interactions .

4-Fluoro-2'-iodobenzophenone

- Molecular Formula : C₁₃H₈FIO

- Key Differences :

Physicochemical Properties

Data Tables

Research Findings

Optimized Radioiodination: The ethoxycarbonyl group in this compound stabilizes the intermediate during diazotization, enabling high RCY (94%) .

Thermal Stability : Its high boiling point (428.2°C) suggests suitability for high-temperature reactions .

Electronic Effects : Nitro analogues exhibit faster reaction kinetics in electrophilic substitutions compared to iodo derivatives .

生物活性

2-Ethoxycarbonyl-4'-iodobenzophenone, a compound with the CAS number 890098-45-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H13IO3

- Molecular Weight : 364.18 g/mol

- Structure : The compound features a benzophenone moiety substituted with an ethoxycarbonyl group and an iodine atom at the para position.

Target Enzymes

- Glutathione S-transferase (GST) : This enzyme plays a crucial role in detoxification and is involved in the conjugation of glutathione to electrophilic compounds. The interaction of this compound with GST may enhance its solubility and facilitate excretion from cells.

Cellular Effects

Research indicates that compounds similar to this compound can lead to:

- Oxidative Stress : Induction of oxidative stress through depletion of cellular glutathione levels.

- Cytoskeletal Disruption : Alterations in microtubule dynamics, which can affect cellular integrity and function.

Biological Activity

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, potentially by disrupting bacterial cell walls or interfering with metabolic pathways.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes .

In Vitro Studies

A study examining the effects of structurally related benzophenones found that they could inhibit the proliferation of cancer cells in vitro. The mechanism was linked to their ability to induce apoptosis via mitochondrial pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Apoptosis induction |

| Similar Compound A | MCF-7 | 10 | Cell cycle arrest |

| Similar Compound B | A549 | 12 | Mitochondrial disruption |

In Vivo Studies

Animal model studies have shown that administration of benzophenone derivatives can lead to significant tumor reduction, suggesting a potential therapeutic role in oncology. For instance, a study involving xenograft models demonstrated that treatment with a related compound resulted in reduced tumor volume compared to controls .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : Likely absorbed through passive diffusion due to its lipophilic nature.

- Metabolism : Potentially metabolized by liver enzymes, leading to both active and inactive metabolites.

- Excretion : Primarily via renal pathways following conjugation with glutathione.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Ethoxycarbonyl-4'-iodobenzophenone to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., DMF or THF) and temperature (80–120°C). Catalytic systems like palladium or copper-based catalysts can enhance cross-coupling efficiency. Purification via column chromatography using hexane/ethyl acetate gradients improves purity. Monitor intermediates using TLC and validate via NMR . For iodinated aromatic precursors, the Finkelstein reaction (halogen exchange) is critical to ensure high iodine incorporation .

Q. What analytical techniques are most effective for characterizing this compound, especially regarding structural confirmation?

- Methodological Answer : Use -NMR and -NMR to confirm the ethoxycarbonyl and iodobenzophenone moieties. X-ray crystallography resolves stereoelectronic effects, as demonstrated for structurally similar iodobenzophenones (e.g., 3,4-dimethoxy-4'-iodobenzophenone) . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms carbonyl (C=O) and ether (C-O) functional groups. Cross-reference with computational IR spectra (DFT) for accuracy .

Advanced Research Questions

Q. How can computational modeling be applied to study the reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in cross-coupling reactions. Analyze electron density maps to identify nucleophilic/electrophilic sites on the iodobenzophenone core. Compare computed -NMR shifts with experimental data to validate mechanistic pathways. For photostability studies, TD-DFT predicts UV absorption spectra under varying wavelengths .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer : Contradictions often arise from structural isomers or residual solvents. Use 2D-NMR (COSY, HSQC) to distinguish between regioisomers (e.g., 2- vs. 4-substituted iodobenzophenones). For ambiguous -NMR signals, variable-temperature NMR or deuterated solvent swaps (DMSO-d vs. CDCl) clarify peak splitting. Cross-check with X-ray structures of analogous compounds (e.g., 4'-fluorobenzophenones) to confirm substitution patterns .

Q. What methodologies assess the stability of this compound under various experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C under nitrogen.

- Photostability : Expose to UV-Vis light (254–365 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify decomposition using LC-MS.

Correlate stability with substituent effects (e.g., electron-withdrawing iodine vs. ethoxycarbonyl groups) .

属性

IUPAC Name |

ethyl 2-(4-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODHNBLTCQNBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641531 | |

| Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-45-0 | |

| Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。